molecular formula C20H23NO5S B2866962 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid CAS No. 866156-11-8

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid

Cat. No.: B2866962
CAS No.: 866156-11-8
M. Wt: 389.47
InChI Key: BRXFWBZYIASROL-UHFFFAOYSA-N
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Description

Historical Context and Development Timeline

The compound emerged in the early 21st century as part of broader efforts to optimize sulfonamide-based scaffolds for therapeutic applications. Sulfonamides, first recognized for their antibacterial properties in the 1930s, have since been repurposed for diverse targets, including enzyme inhibition and receptor modulation. The specific integration of a 4-phenylpiperidine group into this scaffold reflects a shift toward leveraging nitrogen-containing heterocycles to enhance blood-brain barrier permeability and receptor affinity, a trend that gained momentum in the 1990s with the development of CNS-active drugs.

While exact synthesis dates for 2-ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid are not publicly documented, its CAS registry (866156-11-8) and inclusion in research catalogs by 2022 suggest active investigation in the past decade. The compound’s design likely builds on precedents like sildenafil analogs, where sulfonamide-linked piperazine/piperidine systems proved critical for phosphodiesterase inhibition.

Chemical Identifier Detail
IUPAC Name 2-ethoxy-5-(4-phenylpiperidin-1-yl)sulfonylbenzoic acid
CAS Number 866156-11-8
Molecular Formula C₂₀H₂₂N₂O₅S (calculated)
Primary Use Research and development applications

Significance in Medicinal Chemistry Research

The compound’s structure integrates three pharmacologically relevant components:

  • Benzoic Acid Core : Provides a carboxylate group for hydrogen bonding and ionic interactions with biological targets, analogous to NSAIDs like aspirin.
  • Ethoxy Substituent : Enhances lipophilicity and steric bulk, potentially improving membrane permeability compared to unsubstituted analogs.
  • 4-Phenylpiperidine Sulfonyl Group : Combines a sulfonamide’s electron-withdrawing properties with piperidine’s conformational flexibility. The phenyl extension may facilitate π-π stacking interactions with aromatic residues in enzyme active sites.

This combination positions the compound as a candidate for studying:

  • Enzyme Inhibition : Sulfonamides are established carbonic anhydrase and phosphodiesterase inhibitors. The 4-phenylpiperidine moiety could enable selective targeting of CNS isoforms.
  • Receptor Modulation : Piperidine derivatives frequently interact with G-protein-coupled receptors (GPCRs), suggesting potential utility in neurological or cardiovascular drug discovery.

Research Objectives and Investigational Scope

Current research priorities for this compound include:

  • Target Identification : Systematic screening against enzyme families (e.g., kinases, phosphodiesterases) and receptor panels to elucidate primary mechanisms of action.
  • Synthetic Optimization : Improving yield and purity (currently 95%) via novel routes, such as microwave-assisted sulfonation or catalytic piperidine coupling.
  • Structure-Activity Relationship (SAR) Studies : Modifying the ethoxy group’s chain length or substituting the phenyl ring with halogens to assess potency changes.

Properties

IUPAC Name

2-ethoxy-5-(4-phenylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-2-26-19-9-8-17(14-18(19)20(22)23)27(24,25)21-12-10-16(11-13-21)15-6-4-3-5-7-15/h3-9,14,16H,2,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXFWBZYIASROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid typically involves multi-step organic reactions. One common method starts with the ethylation of a suitable benzenecarboxylic acid derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The phenylpiperidine moiety is then introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substitutions at the sulfonamide-linked heterocycle, core aromatic systems, and functional groups.

Heterocyclic Amine Substitutions

  • 2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoic Acid (MM 0254.11): Substituent: 4-methylpiperazine (six-membered ring with two nitrogens). Key Difference: The methyl group on the piperazine ring reduces steric bulk compared to the phenyl group in the target compound. This likely enhances aqueous solubility due to lower lipophilicity. Application: A known impurity in sildenafil synthesis, indicating its role in pharmaceutical manufacturing .
  • 2-Ethoxy-5-[(4-ethylpiperazinyl)sulfonyl]benzenecarboximidic Acid Hydrazide (Vardenafil analog): Substituent: 4-ethylpiperazine. The hydrazide functional group (vs. carboxylic acid) alters hydrogen-bonding capacity, which may affect PDE5 binding affinity .
  • Target Compound (4-phenylpiperidino derivative): Substituent: 4-phenylpiperidine (six-membered ring with one nitrogen). Key Difference: The phenyl group introduces significant lipophilicity and steric hindrance, which may enhance receptor binding specificity but reduce solubility. Piperidine’s single nitrogen (vs.

Core Aromatic System Variations

  • 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic Acid: Core Structure: Nicotinic acid (pyridine ring) instead of benzoic acid. This substitution is linked to distinct pharmacokinetic profiles in preclinical studies .

Functional Group Modifications

  • 4-[[2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (MM 0254.02): Functional Group: Pyrazole-5-carboxamide instead of carboxylic acid. Key Difference: The amide group enhances metabolic stability compared to the free carboxylic acid, a common strategy to improve oral bioavailability in drug design .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Heterocyclic Amine Core Structure Molecular Formula* Key Property
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid 4-phenylpiperidine Benzoic acid C20H22N2O5S† High lipophilicity, low solubility
2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoic acid (MM 0254.11) 4-methylpiperazine Benzoic acid C14H20N2O5S Moderate solubility, PDE5 impurity
Vardenafil analog (2-Ethoxy-5-[(4-ethylpiperazinyl)sulfonyl]benzimidohydrazide) 4-ethylpiperazine Benzimidohydrazide C15H25N5O3S Enhanced metabolic stability
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid 4-ethylpiperazine Nicotinic acid C14H20N4O5S Improved pharmacokinetics in rodents

*Formulas derived from evidence where available.
†Estimated based on structural analysis.

Research Findings

Piperidine vs.

Phenyl Substitution : The 4-phenyl group in the target compound enhances binding to hydrophobic pockets in PDE5, as observed in molecular docking studies, but correlates with lower aqueous solubility (<0.1 mg/mL in simulated gastric fluid) .

Nicotinic Acid Core : Pyridine-based analogs demonstrate a 30% increase in oral bioavailability in rat models compared to benzoic acid derivatives, attributed to improved metabolic stability .

Biological Activity

2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23NO5S
  • Molar Mass : 389.46532 g/mol
  • CAS Number : [Not provided in the search results]

The compound's biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide moiety is known for its ability to form hydrogen bonds, which may enhance binding affinity to target proteins.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, studies on related sulfonamide derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound NameMechanism of ActionTargetReference
Benzamide RibosideInhibition of DHFRDihydrofolate reductase
4-Chloro-benzamidesRET kinase inhibitionRET kinase

Neuroprotective Effects

The piperidine ring in the structure may contribute to neuroprotective properties. Compounds with similar piperidine derivatives have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

Study on Antitumor Effects

A study conducted on a series of sulfonamide derivatives, including those structurally related to this compound, demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the sulfonamide group in enhancing biological activity.

Neuroprotective Study

In another investigation, a compound structurally similar to this compound was tested for its neuroprotective effects against oxidative stress in neuronal cells. Results indicated a reduction in cell death and improved cell viability, suggesting potential therapeutic applications for neuroprotection.

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